2-(3-methylphenoxy)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide
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Overview
Description
“2-(3-methylphenoxy)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide” is a synthetic organic compound that features a thiazole ring, a piperidine ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-methylphenoxy)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Linking the Thiazole and Piperidine Rings: This step involves the formation of a bond between the thiazole and piperidine rings, often through a reductive amination reaction.
Introduction of the Acetamide Group: The final step involves the acylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“2-(3-methylphenoxy)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “2-(3-methylphenoxy)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylphenoxy)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide: can be compared to other thiazole-containing compounds, piperidine derivatives, and acetamide analogs.
Unique Features: The combination of the thiazole, piperidine, and acetamide groups in a single molecule might confer unique biological activities or chemical properties.
List of Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring.
Piperidine Derivatives: Compounds containing the piperidine ring.
Acetamide Derivatives: Compounds containing the acetamide group.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-4-2-6-16(10-14)23-13-17(22)20-11-15-5-3-8-21(12-15)18-19-7-9-24-18/h2,4,6-7,9-10,15H,3,5,8,11-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQWJKZONXJARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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